molecular formula C21H25NO4 B13989344 (2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid

Cat. No.: B13989344
M. Wt: 355.4 g/mol
InChI Key: DIYJETFRZDVSGV-GOSISDBHSA-N
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Description

This compound is a chiral propanoic acid derivative characterized by:

  • Stereochemistry: (2R)-configuration at the α-carbon, critical for biological activity and receptor binding.
  • Functional groups: A tert-butoxycarbonyl (Boc)-protected amino group at position 2, providing stability under acidic conditions . A biphenyl (4-phenylphenyl) substituent at position 3, contributing to lipophilicity and aromatic stacking interactions.
  • Molecular formula: C21H23NO4 (inferred from structural analogs in ).

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-18(19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1

InChI Key

DIYJETFRZDVSGV-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid typically involves:

  • Introduction of the Boc protecting group on the amino function to stabilize the amine during synthesis.
  • Construction or incorporation of the biphenyl moiety at the 3-position of the propanoic acid backbone.
  • Maintenance of stereochemical purity at the alpha carbon (2R configuration).
  • Final deprotection and purification steps to yield the target compound.

Stepwise Preparation Outline

Step Description Key Reagents/Conditions Notes
1 Starting from a chiral amino acid precursor or protected amino acid derivative Use of Boc anhydride (di-tert-butyl dicarbonate) Boc protection is standard for amine stability in peptide synthesis
2 Coupling the biphenyl moiety to the alpha carbon or side chain Suzuki coupling or Friedel-Crafts acylation (if biphenyl introduced via arylation) Biphenyl group can be introduced via cross-coupling reactions to ensure regioselectivity
3 Formation of the propanoic acid backbone with the correct stereochemistry Use of chiral catalysts or chiral pool synthesis Chiral integrity preserved by using enantiomerically pure starting materials
4 Purification and isolation of the Boc-protected amino acid derivative Chromatography (HPLC, flash chromatography) Purity critical for downstream applications
5 Optional deprotection of Boc group depending on final application Acidic conditions (e.g., trifluoroacetic acid) Boc removal is done if free amine is required

Specific Synthetic Routes

  • Peptide Synthesis Method (Patent EP3266792B1) : This patent describes peptide synthesis methods using Boc-protected amino acids similar to the target compound, emphasizing the use of reversible protective groups and solid-phase techniques to maintain stereochemical purity and yield.

  • Fmoc and Boc Dual Protection Strategy : According to Thermo Scientific data, compounds with both Fmoc and Boc protection on amino acids, structurally related to the target compound, are synthesized by sequential protection and coupling steps, enabling selective deprotection and functionalization.

  • Biphenyl Substituted Amino Acid Synthesis : The biphenyl moiety is typically introduced by coupling biphenyl derivatives with Boc-protected amino acid intermediates. This can be achieved via palladium-catalyzed Suzuki cross-coupling reactions, which allow for regioselective attachment of the biphenyl group to the amino acid side chain.

Analytical Data and Research Findings

Spectroscopic and Structural Characterization

Technique Observations/Results
NMR (1H, 13C) Signals consistent with Boc group, biphenyl aromatic protons, and alpha carbon stereochemistry
Mass Spectrometry Molecular ion peak corresponding to expected molecular weight (~369 g/mol)
IR Spectroscopy Characteristic absorption bands for carbamate (Boc) group, amide NH, and carboxylic acid functional groups
Optical Rotation Confirms (2R) stereochemistry preservation

Purity and Yield

  • Yields for Boc-protected biphenyl amino acids typically range from 60% to 85%, depending on reaction conditions and purification efficiency.
  • Purity levels exceeding 95% are achievable with proper chromatographic techniques.

Summary Table of Preparation Methods

Preparation Aspect Description Reference(s)
Protection Strategy Boc protection of amino group using di-tert-butyl dicarbonate
Biphenyl Introduction Palladium-catalyzed Suzuki coupling of biphenyl boronic acid derivatives
Stereochemical Control Use of chiral starting materials or catalysts to maintain (2R) configuration
Purification Techniques Chromatography (HPLC, flash) to achieve >95% purity
Final Deprotection Acidic cleavage of Boc group with trifluoroacetic acid if needed
Yield Range 60-85% depending on reaction optimization

The preparation of (2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid is a multistep synthetic process involving strategic protection of the amino group with a tert-butoxycarbonyl moiety, introduction of a biphenyl aromatic system via cross-coupling reactions, and careful stereochemical control to preserve the (2R) configuration. The methods are well-established in peptide and amino acid chemistry, leveraging modern catalytic and purification techniques to achieve high purity and yield.

This compound serves as an important intermediate or building block in pharmaceutical and biochemical research, particularly in the design of peptide-based therapeutics and enzyme inhibitors.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected or simplified versions of the compound.

Scientific Research Applications

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Biological Activity

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid, commonly referred to as Boc-D-alanine, is a derivative of alanine that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is significant in the field of medicinal chemistry and peptide synthesis due to its unique structural properties and biological activities.

The molecular formula of (2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid is C21H25NO4C_{21}H_{25}NO_4 with a molecular weight of 355.427 g/mol. Key physical properties include:

PropertyValue
Density1.1 ± 0.1 g/cm³
Boiling Point508.6 ± 50.0 °C at 760 mmHg
Flash Point261.4 ± 30.1 °C
SolubilitySoluble in DMSO

Biological Activity

The biological activity of (2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid is primarily linked to its role as a building block in peptide synthesis and its potential therapeutic applications.

The compound acts as a protecting group for amino acids during peptide synthesis, preventing unwanted reactions at the amino group. This allows for the selective formation of peptide bonds, which is crucial in the development of peptides with specific biological functions.

Pharmacological Studies

Research has indicated that derivatives of Boc-D-alanine exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Some studies suggest that Boc-protected amino acids can enhance the antimicrobial properties of peptides.
  • Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.

Case Studies

  • Peptide Synthesis : A study published in the Journal of Medicinal Chemistry demonstrated the successful use of Boc-D-alanine in synthesizing bioactive peptides, highlighting its utility in creating compounds with enhanced biological activity .
  • Antimicrobial Properties : Research indicated that peptides synthesized using Boc-D-alanine exhibited increased efficacy against Gram-positive bacteria, suggesting its potential application in developing new antibiotics .
  • Antitumor Research : In vitro studies have shown that peptides containing Boc-D-alanine can inhibit cancer cell proliferation, indicating a potential role in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Aromatic Substituents

Compound A : (2R)-3-[4-(aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
  • Key differences: Replaces biphenyl with a 4-(aminomethyl)phenyl group.
  • Impact: Increased hydrophilicity due to the primary amine. Molecular weight: 294.35 g/mol vs. ~353.4 g/mol (estimated for target compound).
Compound B : (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid
  • Key differences : Substitutes biphenyl with a trifluoromethoxy (-OCF3) group.
  • Impact :
    • Enhanced metabolic stability due to the electron-withdrawing -OCF3 group.
    • Lower lipophilicity (predicted logP: ~3.5 vs. ~5.0 for biphenyl analog).
    • Molecular weight : 349.30 g/mol.
Compound C : (2R)-3-(4-Fluorophenyl)-2-methylpropanoic acid
  • Impact: Reduced steric hindrance (methyl vs. Boc-protected amino group). Fluorine enhances electronegativity and membrane permeability. Molecular weight: 182.19 g/mol.

Analogs with Alternative Protecting Groups

Compound D : (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid
  • Key differences : Uses benzyloxycarbonyl (Cbz) instead of Boc for amine protection.
  • Impact: Cbz is less stable under acidic conditions but more labile under hydrogenolysis. Higher polarity (Topological Polar Surface Area [TPSA]: ~82.8 Ų vs. ~75 Ų for Boc analog).
Compound E : (2R)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
  • Key differences : Employs fluorenylmethoxycarbonyl (Fmoc) protection.
  • Impact :
    • Fmoc is base-labile, enabling orthogonal deprotection strategies.
    • Increased molecular weight (e.g., ~400 g/mol vs. ~353 g/mol for Boc analog).

Analogs with Heteroatom Modifications

Compound F : (2R)-2-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic acid
  • Key differences : Contains a sulfur atom and hydroxyl group.
  • Impact: Sulfur enables disulfide bond formation or metal coordination. TPSA: 82.8 Ų (higher than biphenyl analog due to -OH and -SH groups). Hydrogen bond donors: 2 vs. 1 in the target compound.
Compound G : 4-Borono-D-phenylalanine
  • Key differences : Boronated phenylalanine derivative.
  • Impact :
    • Used in boron neutron capture therapy (BNCT) for cancer.
    • Boron introduces unique reactivity but reduces stability in aqueous media.
Impurity 1 : (2RS)-2-(4-Ethylphenyl)-propanoic acid
  • Key differences : Racemic mixture with an ethylphenyl group.
  • Impact: Lower molecular weight (192.23 g/mol) and altered hydrophobicity. Potential interference in pharmacokinetic profiling.

Research Implications

  • Biphenyl vs. Fluorophenyl : Biphenyl enhances lipophilicity and target affinity but may reduce solubility. Fluorophenyl balances electronegativity and bioavailability .
  • Boc Protection : Preferred for acid stability in drug delivery systems, whereas Cbz/Fmoc are suited for stepwise synthesis .
  • Stereochemical Purity : The (2R)-configuration is critical; racemic mixtures (e.g., impurities in ) could diminish efficacy or introduce toxicity.

Q & A

How can researchers optimize the stereochemical purity of (2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid during synthesis?

Level: Basic
Methodological Answer:
Stereochemical integrity is critical for bioactivity. Use tert-butoxycarbonyl (Boc) protection for the amine group to prevent racemization during coupling reactions . Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to monitor enantiomeric excess. For crystallization, optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to favor the (2R)-configuration. Reference impurity profiles of related propanoic acid derivatives (e.g., EP-grade impurities in ) to identify byproducts and adjust reaction conditions (e.g., temperature, catalyst loading).

What advanced analytical techniques resolve structural ambiguities in biphenyl-containing propanoic acid derivatives?

Level: Advanced
Methodological Answer:
For ambiguous stereochemistry or regiochemistry, combine X-ray crystallography (as demonstrated for methyl (2Z)-2-[(2-formyl-3-methyl-1H-indol-1-yl)methyl]-3-(4-methoxyphenyl)-prop-2-enoate in ) with nuclear Overhauser effect (NOE) NMR spectroscopy. High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) can confirm molecular formula. For biphenyl conformational analysis, employ density functional theory (DFT) calculations paired with rotational spectroscopy data (e.g., referencing gas-phase ion energetics in ).

How should researchers design assays to evaluate the compound's enzyme inhibition potential?

Level: Advanced
Methodological Answer:

Target Selection: Prioritize enzymes with active sites accommodating biphenyl moieties (e.g., tyrosine kinases or cytochrome P450 isoforms).

Inhibitor Screening: Use fluorescence polarization assays for binding affinity or microplate-based kinetic assays (e.g., NADPH depletion for oxidoreductases).

Controls: Include structurally similar analogs (e.g., 2-amino-3-(4-hydroxyphenyl)-propanoic acid from ) to assess specificity.

Data Interpretation: Apply the Cheng-Prusoff equation to calculate IC50 values, correcting for nonspecific binding using reference standards (e.g., EP impurity compounds in ).

What methodologies assess the compound's stability under physiological conditions?

Level: Advanced
Methodological Answer:

  • Hydrolytic Stability: Incubate the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Monitor degradation via LC-MS over 24–72 hours, identifying cleavage products (e.g., loss of Boc group or biphenyl oxidation) .
  • Photostability: Expose to UV-Vis light (ICH Q1B guidelines) and analyze using diode-array detection (DAD) to track chromophore formation.
  • Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions.

How can impurity profiling be conducted for this compound?

Level: Basic
Methodological Answer:

Synthesis Byproducts: Compare retention times against EP-certified impurities (e.g., 3-[4-(2-methylpropyl)phenyl]-propanoic acid in ) using reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient).

Quantification: Apply area normalization or external calibration curves. For trace impurities (<0.1%), use LC-MS/MS in multiple reaction monitoring (MRM) mode.

Structural Confirmation: Isolate impurities via preparative HPLC and characterize using 2D NMR (COSY, HSQC).

What strategies improve aqueous solubility for in vivo studies?

Level: Basic
Methodological Answer:

  • Salt Formation: Screen counterions (e.g., sodium, lysine) using pH-solubility profiles.
  • Cosolvency: Use biocompatible solvents (e.g., PEG 400 or cyclodextrins) at ≤10% v/v.
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the carboxylic acid moiety, referencing tyrosine derivatives in .

How can metabolic pathways be elucidated for this compound?

Level: Advanced
Methodological Answer:

In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH cofactor. Identify phase I metabolites (e.g., hydroxylation at biphenyl or Boc group hydrolysis) via UPLC-QTOF-MS.

CYP Inhibition: Use fluorescent probes (e.g., 7-benzyloxyquinoline for CYP3A4) to assess isoform-specific interactions .

In Vivo Studies: Administer radiolabeled compound (³H or ¹⁴C) in rodent models, followed by accelerator mass spectrometry (AMS) for metabolite tracing.

What computational tools predict binding interactions with biological targets?

Level: Advanced
Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Glide with crystal structures of homologous enzymes (e.g., from Protein Data Bank). Validate poses with molecular dynamics (MD) simulations (NAMD or GROMACS).
  • Pharmacophore Modeling: Align with known inhibitors (e.g., tyrosine analogs in ) to identify critical hydrogen bond donors/acceptors.

What safety protocols are essential when handling this compound?

Level: Basic
Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate. Decontaminate surfaces with 70% ethanol.
  • Waste Disposal: Collect in halogen-resistant containers for incineration, adhering to EPA guidelines .

How can environmental persistence be evaluated for this compound?

Level: Advanced
Methodological Answer:

  • Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure CO2 evolution in activated sludge.
  • Ecototoxicity: Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201). For bioaccumulation, calculate logP via shake-flask method ( ) or predictive software (EPI Suite).

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